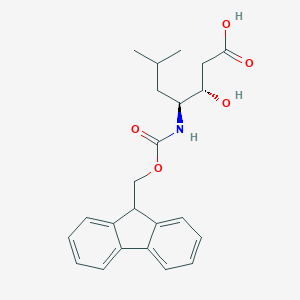
(3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid” is a chemical compound with the molecular formula C23H27NO5 . It is also known by other names such as Fmoc-L-Statine and Fmoc-STA-OH .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. Detailed information about its synthesis can be found in scientific literature .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can be studied using various analytical techniques .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 397.5 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 9 .
Applications De Recherche Scientifique
Phosphonic Acid Applications
Phosphonic acids, due to their structural analogy with phosphate groups, find extensive applications across chemistry, biology, and physics. They are employed for their bioactive properties (as drugs or pro-drugs), bone targeting, designing of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. The synthesis methods of phosphonic acids, including dealkylation of dialkyl phosphonates, highlight their importance in numerous research projects (Sevrain et al., 2017).
Antioxidant Properties and Applications
Hydroxycinnamic acids (HCAs) exhibit significant biological properties, including antioxidant activities, which are closely studied for their structure-activity relationships (SARs). The presence of an unsaturated bond on the side chain of HCAs is crucial for their activity, indicating how structural features impact their biological efficacy. Such studies can guide the optimization of molecular leads for managing oxidative stress-related diseases, potentially aligning with research on structurally complex compounds like the one (Razzaghi-Asl et al., 2013).
Application in Peptide Studies
The spin label amino acid TOAC has been applied in studies of peptides, illustrating the use of specific amino acids for analyzing peptide secondary structure and dynamics. The incorporation of TOAC into peptides, thanks to its rigid cyclic structure, allows for detailed EPR spectroscopy studies, among other techniques. This highlights the potential for structurally unique amino acids to contribute to the understanding of peptide behavior and structure (Schreier et al., 2012).
Levulinic Acid in Drug Synthesis
Levulinic acid, with its carbonyl and carboxyl functional groups, demonstrates flexibility in drug synthesis, reducing costs and simplifying synthesis steps. Its application spans cancer treatment, medical materials, and other fields, showcasing the versatility of certain carboxylic acids in medicine. This parallels the potential versatility of the specified compound in scientific research, given its functional groups and structural complexity (Zhang et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-6-methylheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(2)11-20(21(25)12-22(26)27)24-23(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21,25H,11-13H2,1-2H3,(H,24,28)(H,26,27)/t20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUYYODGVQXZAY-SFTDATJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373249 |
Source


|
| Record name | Fmoc-L-Statine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid | |
CAS RN |
158257-40-0 |
Source


|
| Record name | Fmoc-L-Statine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

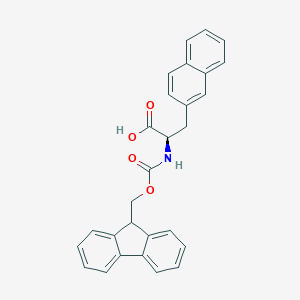
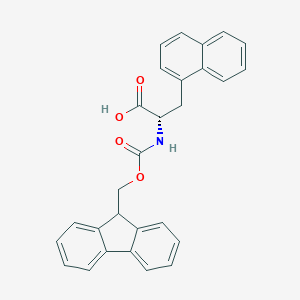
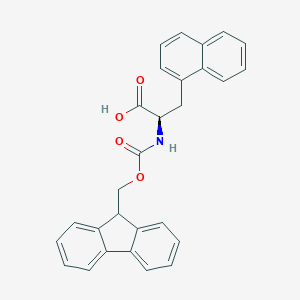
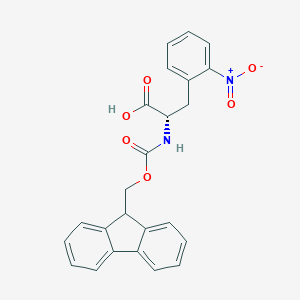
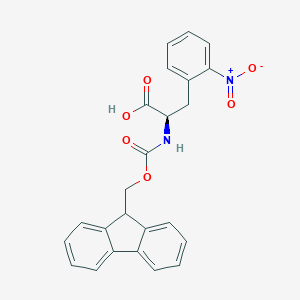
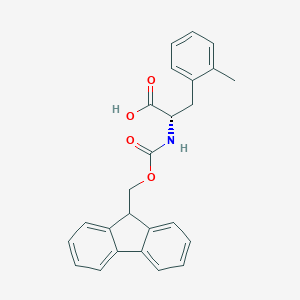


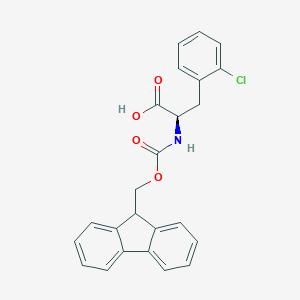
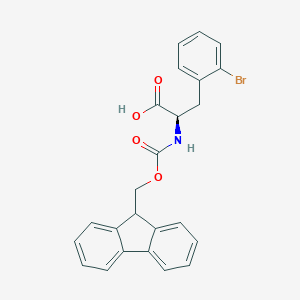


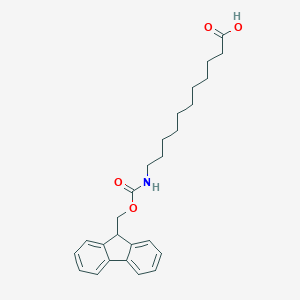
![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)